molecular formula C11H19N B14394201 11-Methyl-2-azaspiro[5.5]undec-8-ene CAS No. 87943-80-4

11-Methyl-2-azaspiro[5.5]undec-8-ene

Cat. No.: B14394201
CAS No.: 87943-80-4
M. Wt: 165.27 g/mol
InChI Key: FJVZOJJCZWPJHW-UHFFFAOYSA-N
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Description

11-Methyl-2-azaspiro[55]undec-8-ene is a chemical compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-2-azaspiro[5.5]undec-8-ene typically involves the cyclization of appropriate precursors. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. For instance, the starting material, 1-[(4-tert-butylphenyl)methyl]piperidin-4-one, can be alkylated with 4-tert-butylbenzyl bromide, followed by a Prins reaction with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-2-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, usually facilitated by reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated spirocyclic compounds.

Scientific Research Applications

11-Methyl-2-azaspiro[5.5]undec-8-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists.

    Industry: It can be used in the development of new materials with unique properties due to its spirocyclic structure.

Mechanism of Action

The mechanism of action of 11-Methyl-2-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, and inhibition leads to the disruption of its cell wall synthesis, ultimately causing bacterial death .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.

    2-Azaspiro[5.5]undec-8-ene: This is a closely related compound with a similar spirocyclic framework.

Uniqueness

11-Methyl-2-azaspiro[5.5]undec-8-ene is unique due to the presence of the methyl group at the 11th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for specific applications.

Properties

CAS No.

87943-80-4

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

11-methyl-2-azaspiro[5.5]undec-8-ene

InChI

InChI=1S/C11H19N/c1-10-5-2-3-6-11(10)7-4-8-12-9-11/h2-3,10,12H,4-9H2,1H3

InChI Key

FJVZOJJCZWPJHW-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC12CCCNC2

Origin of Product

United States

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